2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol
CAS No.: 1030536-88-9
Cat. No.: VC0370525
Molecular Formula: C9H7N5OS
Molecular Weight: 233.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030536-88-9 |
|---|---|
| Molecular Formula | C9H7N5OS |
| Molecular Weight | 233.25g/mol |
| IUPAC Name | 5-amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol |
| Standard InChI | InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2 |
| Standard InChI Key | QMFBHMKAKYQDAN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2 |
Introduction
Chemical Structure and Properties
2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol represents a heterocyclic compound with a distinctive structure combining several pharmacologically relevant moieties. The core structure features a fused bicyclic system where a 1,2,4-triazole ring is connected to a 1,3,4-thiadiazole ring, creating the triazolo[3,4-b] thiadiazole scaffold. This scaffold is further substituted with a 5-aminophenol group, providing additional functional diversity to the molecule.
Physical and Chemical Characteristics
The compound is characterized by the following properties:
The compound contains multiple nitrogen atoms in its triazolothiadiazole rings, a sulfur atom, and the phenol group features hydroxyl and amino substituents . These structural elements contribute to its potential hydrogen bonding capabilities, which could influence its interactions with biological targets.
Structural Features
The compound can be divided into two main structural components:
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The triazolo[3,4-b] thiadiazole heterocyclic system, which forms the core scaffold
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The 5-aminophenol group attached at the 6-position of the triazolothiadiazole ring
The triazolothiadiazole scaffold is a bicyclic system consisting of fused five-membered rings containing nitrogen and sulfur atoms. This heterocyclic system is known to confer specific biological properties to compounds containing it . The presence of multiple nitrogen atoms in the triazole and thiadiazole rings provides potential binding sites for interactions with biological targets through hydrogen bonding or coordination with metal ions.
The 5-aminophenol moiety contributes additional functionality to the molecule. The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, while also potentially contributing to antioxidant properties. The amino group provides another site for hydrogen bonding and could serve as a point for further derivatization in the development of related compounds.
Synthesis Methods
General Synthetic Approaches for Triazolothiadiazole Derivatives
The synthesis of compounds containing the triazolo[3,4-b] thiadiazole moiety typically involves the reaction of a triazole derivative with a thiadiazole precursor. For instance, triazolo[3,4-b] thiadiazole derivatives are often synthesized starting with 4-amino-5-phenoxy-4H-1,2,4-triazole-3-thiol, which reacts with phosphorus oxychloride to form the desired fused ring system.
Biological Activities
The biological activities of 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol can be inferred from the known properties of related compounds containing similar structural features. Compounds with the triazolothiadiazole scaffold have demonstrated diverse pharmacological activities.
Antimicrobial Activities
Triazolo[3,4-b] thiadiazole derivatives have been reported to exhibit significant antimicrobial properties against various pathogens. For example, certain 6-amino- triazolo[3,4-b] thiadiazines have shown activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. The presence of the amino and phenolic groups in 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol may enhance its interaction with microbial targets, potentially leading to improved antimicrobial efficacy.
Anti-inflammatory Properties
Heterocyclic compounds bearing symmetrical triazole or 1,3,4-thiadiazole moieties have shown anti-inflammatory activities in various studies . The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory mediators.
The combination of the triazolothiadiazole scaffold with the phenolic and amino functionalities in 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol suggests potential anti-inflammatory activity, although specific studies on this compound are needed to confirm this property.
Other Biological Activities
Beyond the activities mentioned above, compounds containing the triazolo[3,4-b] thiadiazole scaffold have demonstrated a range of other biological properties, including:
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Antitubercular activity: Several derivatives have shown effectiveness against Mycobacterium tuberculosis
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Antifungal properties: Various triazolothiadiazole compounds exhibit inhibitory effects against fungal pathogens
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Enzyme inhibition: Some derivatives function as enzyme inhibitors, including urease inhibitors, which could have applications in treating urease-positive infections
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Antioxidant activity: The phenolic group in 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol may contribute to potential antioxidant properties
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol and related compounds is crucial for developing more effective derivatives with enhanced biological activities.
Key Structural Elements
Several structural features of 2-( Triazolo[3,4-b] thiadiazol-6-yl)-5-aminophenol may contribute to its biological activities:
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The triazolothiadiazole scaffold: This heterocyclic system is known to confer various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities
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The phenolic hydroxyl group: This functional group can contribute to antioxidant properties and provide a site for hydrogen bonding with biological targets
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The amino group: The presence of an amino substituent could enhance interactions with biological targets through hydrogen bonding and provide a site for further derivatization
SAR Studies on Related Compounds
Studies on related compounds have provided insights into how structural modifications can influence biological activities:
A recent study on triazolo[3,4-b] thiadiazole derivatives as urease inhibitors found that the unsubstituted derivative exhibited the highest potency, suggesting that the basic scaffold itself possesses significant inhibitory activity regardless of specific substitutions . This observation highlights the importance of the core structure in determining biological activity.
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